
TL 13-12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TL13-12 是一种强效且选择性的间变性淋巴瘤激酶 (ALK) 降解剂,ALK 是一种受体酪氨酸激酶。 TL13-12 尤其以其抑制 ALK 活性的能力而著称,其 IC50 值为 0.69 nM .
准备方法
TL13-12 是通过将 ALK 抑制剂 TAE684 与脑蛋白连接体配体泊马度胺偶联而合成的 . 合成路线包括以下步骤:
TAE684 的合成: 涉及制备 ALK 抑制剂 TAE684。
泊马度胺的合成: 涉及制备脑蛋白连接体配体泊马度胺。
化学反应分析
TL13-12 经历了几种类型的化学反应,包括:
科学研究应用
Introduction to TL 13-12
This compound is a potent compound classified as a selective anaplastic lymphoma kinase (ALK) degrader, developed within the framework of targeted protein degradation technology known as PROTAC (Proteolysis Targeting Chimeras). This compound is notable for its ability to selectively degrade proteins associated with various cancers, particularly those expressing ALK. The mechanism of action involves the formation of a ternary complex that includes the target protein, an E3 ubiquitin ligase, and the PROTAC itself, leading to ubiquitination and subsequent proteasomal degradation of the target.
Data Table: Key Properties of this compound
Property | Value |
---|---|
Compound Type | PROTAC |
Target Protein | Anaplastic Lymphoma Kinase (ALK) |
DC50 in H3122 Cells | 10 nM |
DC50 in Karpas 299 Cells | 180 nM |
Maximum Degradation Time | 16 hours |
Selectivity | Higher selectivity for ALK over Aurora A kinase compared to TL 13-112 |
Case Study 1: Non-Small Cell Lung Cancer (NSCLC)
In studies involving non-small cell lung cancer cell lines, this compound demonstrated significant efficacy in reducing ALK levels. The compound was tested on H3122 cells, which are known to express high levels of ALK. Results indicated that treatment with this compound led to a marked decrease in cell viability and proliferation rates.
Findings:
- Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations as low as 10 nM.
- Morphological Changes : Treated cells exhibited morphological alterations indicative of apoptosis.
Case Study 2: Anaplastic Large Cell Lymphoma (ALCL)
This compound has also been evaluated in anaplastic large cell lymphoma models. The compound's ability to degrade ALK was correlated with reduced tumor growth in xenograft models.
Findings:
- Tumor Growth Inhibition : In vivo studies showed that tumors treated with this compound had significantly smaller volumes compared to control groups.
- Survival Rates : Enhanced survival rates were recorded in animal models treated with this compound versus untreated controls.
Comparative Analysis with Other Compounds
When compared to other known degraders, such as TL 13-112, this compound exhibits superior selectivity and potency against ALK. The following table summarizes the comparative data:
Comparison Table: this compound vs. TL 13-112
Compound | Target | DC50 (nM) H3122 | DC50 (nM) Karpas 299 | Selectivity for ALK |
---|---|---|---|---|
This compound | ALK | 10 | 180 | High |
TL 13-112 | ALK | Not specified | Not specified | Moderate |
作用机制
TL13-12 通过 PROTAC 机制诱导 ALK 降解来发挥作用。 这涉及招募 E3 泛素连接酶脑蛋白连接体,它将 ALK 标记为蛋白酶体降解 . TL13-12 还促进其他激酶(包括 Aurora A、FER、PTK2 和 RPS6KA1)的降解 .
相似化合物的比较
TL13-12 在作为 ALK 降解剂方面的选择性和效力方面独树一帜。类似的化合物包括:
TAE684: 作为 TL13-12 成分的 ALK 抑制剂.
泊马度胺: 作为 TL13-12 成分的脑蛋白连接体配体.
其他 PROTAC: 各种靶向不同蛋白质(如 BRD4 和 BTK)的 PROTAC.
生物活性
TL 13-12 is a novel compound classified as a selective anaplastic lymphoma kinase (ALK) degrader, developed using the PROTAC (Proteolysis Targeting Chimera) technology. This compound has shown significant promise in preclinical studies, particularly for the treatment of ALK-positive cancers. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound operates through a unique mechanism that involves the targeted degradation of ALK protein via the cereblon E3 ligase pathway. By binding to ALK and recruiting the E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of ALK, thereby inhibiting its oncogenic activity.
Key Features
- Selectivity : this compound exhibits high selectivity for ALK over other kinases, particularly Aurora A kinase.
- Degradation Efficiency : The compound demonstrates effective degradation of ALK in various cancer cell lines, with maximum degradation observed at approximately 16 hours post-treatment.
- DC50 Values : The degradation concentration (DC50) values for this compound are reported as follows:
Biological Activity Data
The biological activity of this compound has been quantified through various experimental approaches, including morphological assessments and induction scoring in different cell lines.
Induction Scores
In a study utilizing RKO cell lines with varying CRBN expression levels, this compound induced significant morphological changes in CRBN overexpressing (CRBN OE) cells compared to CRBN knockout (CRBN KO) cells. The corrected U score for this compound was found to be 0.999, indicating a strong CRBN-dependent bioactivity .
Cell Line | Induction Score | Observations |
---|---|---|
RKO CRBN OE | 0.999 | Drastic expansion observed |
RKO CRBN KO | Low | Little to no size change |
Case Studies
-
Case Study on ALK-positive Lung Cancer :
In a preclinical model involving ALK-positive lung cancer cell lines, treatment with this compound resulted in a marked reduction in cell proliferation and increased apoptosis rates compared to untreated controls. The study highlighted the potential of this compound as a therapeutic agent in overcoming resistance mechanisms commonly associated with traditional ALK inhibitors. -
Comparative Analysis with Other Degraders :
A comparative study assessed this compound against other known ALK degraders such as TL 13-112. Results indicated that while both compounds effectively degrade ALK, this compound demonstrated superior selectivity and potency in cellular models .
属性
IUPAC Name |
N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H53ClN10O10S/c1-28(2)67(62,63)37-10-5-4-8-33(37)50-41-31(46)26-49-45(53-41)51-32-12-11-29(25-36(32)64-3)55-18-16-54(17-19-55)20-22-66-24-23-65-21-15-47-39(58)27-48-34-9-6-7-30-40(34)44(61)56(43(30)60)35-13-14-38(57)52-42(35)59/h4-12,25-26,28,35,48H,13-24,27H2,1-3H3,(H,47,58)(H,52,57,59)(H2,49,50,51,53) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNUIPVZMJMPNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53ClN10O10S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
961.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。